8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid 8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 597583-12-5
VCID: VC7893296
InChI: InChI=1S/C16H20BrNO2/c1-11(2)10-18-7-3-4-12(16(19)20)8-13-9-14(17)5-6-15(13)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,19,20)/b12-8+
SMILES: CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O
Molecular Formula: C16H20BrNO2
Molecular Weight: 338.24 g/mol

8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid

CAS No.: 597583-12-5

Cat. No.: VC7893296

Molecular Formula: C16H20BrNO2

Molecular Weight: 338.24 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid - 597583-12-5

Specification

CAS No. 597583-12-5
Molecular Formula C16H20BrNO2
Molecular Weight 338.24 g/mol
IUPAC Name (5E)-8-bromo-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylic acid
Standard InChI InChI=1S/C16H20BrNO2/c1-11(2)10-18-7-3-4-12(16(19)20)8-13-9-14(17)5-6-15(13)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,19,20)/b12-8+
Standard InChI Key CQDQTZJHBGXURW-XYOKQWHBSA-N
Isomeric SMILES CC(C)CN1CCC/C(=C\C2=C1C=CC(=C2)Br)/C(=O)O
SMILES CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O
Canonical SMILES CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzazocine backbone—a nitrogen-containing bicyclic system comprising a benzene ring fused to an azocine ring (an eight-membered ring with one nitrogen atom). Key substituents include:

  • A bromine atom at the 8-position of the benzene ring.

  • A 2-methylpropyl (isobutyl) group at the 1-position of the azocine ring.

  • A carboxylic acid moiety at the 5-position.

The stereochemistry of the double bond in the azocine ring (denoted as EE-configuration in the IUPAC name) influences its three-dimensional conformation and reactivity .

Physicochemical Properties

Data collated from analytical reports and chemical databases are summarized in Table 1.

Table 1: Physicochemical Properties of 8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid

PropertyValueSource
Molecular FormulaC16H20BrNO2\text{C}_{16}\text{H}_{20}\text{BrNO}_{2}
Molecular Weight338.24 g/mol
AppearanceWhite to yellow solid
Storage ConditionsRoom temperature
Boiling PointNot reported
Purity (LCMS)98.84%

The compound’s ClogP (calculated partition coefficient) and solubility profile remain unreported, though the presence of a polar carboxylic acid group suggests moderate aqueous solubility.

Synthesis and Preparation

Challenges in Synthesis

Key hurdles include:

  • Steric Hindrance: The bulky isobutyl group complicates reactions at the 1-position.

  • Regioselectivity: Ensuring bromination occurs exclusively at the 8-position.

  • Stability: The azocine ring’s strain may lead to undesired rearrangements under acidic or basic conditions .

Analytical Characterization

Spectroscopic Data

Analytical reports confirm the structure through:

  • 1H^1\text{H} NMR: Peaks corresponding to the isobutyl group (δ\delta 0.8–1.2 ppm), aromatic protons (δ\delta 6.5–7.5 ppm), and carboxylic acid (δ\delta 12–13 ppm) .

  • LCMS: A molecular ion peak at m/zm/z 339.24 ([M+H]+[\text{M}+\text{H}]^+) and fragments consistent with bromine loss (m/zm/z 259.18) .

Challenges and Limitations

Lack of Pharmacological Data

No in vitro or in vivo studies on this specific compound are available, necessitating caution in extrapolating applications from structural analogs .

Synthetic Complexity

Multi-step synthesis and low yields (estimated 10–15% for similar benzazocines) hinder large-scale production.

Regulatory Status

The compound is labeled "for research use only," with no FDA approvals or clinical trials reported .

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